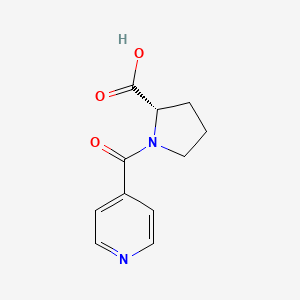

N-(Pyridine-4-carbonyl)-L-proline

Descripción general

Descripción

“N-(Pyridine-4-carbonyl)-L-proline” is a compound that contains a pyridine scaffold . Pyridine is a basic heterocyclic organic compound and is a bioisostere of benzene . It’s used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The pyridine scaffold has been detected in most relevant drug molecules .

Synthesis Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s often present as a partial structure in many plant-based alkaloids . The initial pyridine scaffold was isolated from picoline by Anderson in 1846 .

Molecular Structure Analysis

The structure of pyridine was discovered by Wilhelm Korner in 1869 and James Dewar in 1871 . Pyridine is an isostere of benzene with one carbon displaced by a nitrogen atom .

Chemical Reactions Analysis

Pyridine exhibits cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions . It’s involved in numerous oxidation–reduction processes .

Physical And Chemical Properties Analysis

Pyridine is a key solvent and reagent . It’s used in many enzymatic reactions and is engaged in numerous oxidation–reduction processes .

Mecanismo De Acción

Target of Action

The primary target of N-(Pyridine-4-carbonyl)-L-proline is the Fibroblast Activation Protein (FAP) . FAP is a post-prolyl endopeptidase that is overexpressed on the surface of activated fibroblastic cells, which are abundant in the supporting stroma of over 90% of malignant epithelial cancers . The overexpression of FAP in solid cancers relative to levels in normal tissues has led to its recognition as a target for delivering agents directly to tumors .

Mode of Action

N-(Pyridine-4-carbonyl)-L-proline is a potent and selective FAP inhibitor . It is designed to be susceptible to hydrolysis by FAP but is resistant to hydrolysis by both closely related and wider mammalian peptidases . The peptide bond between the carboxy-terminal proline of the oligopeptide, N-(pyridine-4-carbonyl)-D-Ala-L-Pro, and the amino group of daunosamine in doxorubicin is intended to be selectively cleaved by FAP .

Biochemical Pathways

The primary mechanism of action of doxorubicin, which is covalently bonded to N-(Pyridine-4-carbonyl)-L-proline in AVA6000, is thought to involve stabilization of a topoisomerase-II-DNA cleavable complex through non-specific DNA-intercalation . The non-specific DNA-intercalation causes a number of downstream effects, which may ultimately result in apoptotic cell death .

Pharmacokinetics

The pharmacokinetics of N-(Pyridine-4-carbonyl)-L-proline is characterized by rapid renal clearance and continuous accumulation in tumors . This results in tumor-selective exposure at 60 minutes after administration . The compound is distinguished by significantly higher tumor accumulation over 168 hours .

Result of Action

The result of the action of N-(Pyridine-4-carbonyl)-L-proline is significant antitumor activity at well-tolerated doses . It produces the greatest tumor growth delay and animal survival . In therapeutic studies, all three 177 Lu-DOTA-FAPIs exhibited significant antitumor activity at well-tolerated doses .

Action Environment

The action of N-(Pyridine-4-carbonyl)-L-proline is influenced by the tumor microenvironment . The overexpression of FAP in the tumor microenvironment, compared to normal tissues, makes it an ideal target for the delivery of therapeutic agents . The compound’s action, efficacy, and stability are therefore influenced by the presence and activity of FAP in the tumor microenvironment .

Direcciones Futuras

There’s increasing interest in synthesizing a variety of pyridine derivatives due to their medicinal applications . In the next few years, a larger share of novel pyridine-based drug candidates is expected . A Phase I trial has been initiated in the UK in a broad spectrum of high FAP expressing tumors .

Propiedades

IUPAC Name |

(2S)-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(8-3-5-12-6-4-8)13-7-1-2-9(13)11(15)16/h3-6,9H,1-2,7H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJOJYQNWMORF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651695 | |

| Record name | 1-(Pyridine-4-carbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Pyridine-4-carbonyl)-L-proline | |

CAS RN |

59834-40-1 | |

| Record name | 1-(Pyridine-4-carbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

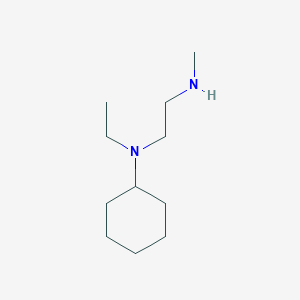

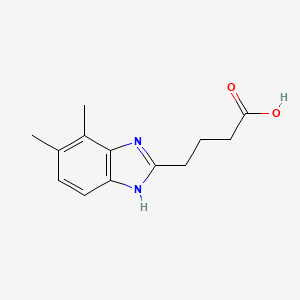

Feasible Synthetic Routes

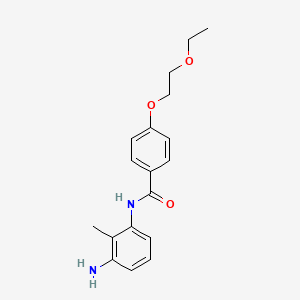

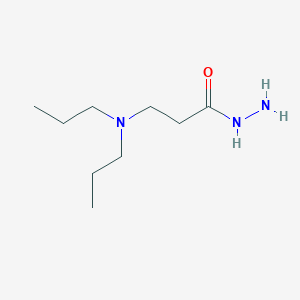

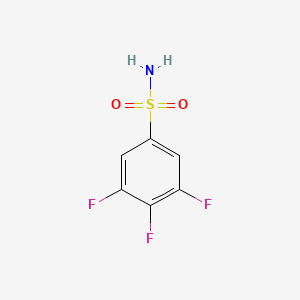

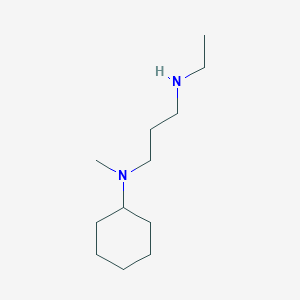

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chlorobenzyl)amino]propanamide](/img/structure/B1385875.png)

![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)

![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)

![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)

![N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385893.png)